1-Benzhydryl-3-methoxy-3-methylazetidine
Overview
Description
1-Benzhydryl-3-methoxy-3-methylazetidine is a chemical compound with the molecular formula C19H23NO. It is known for its unique structure, which includes an azetidine ring substituted with benzhydryl, methoxy, and methyl groups.
Preparation Methods
The synthesis of 1-Benzhydryl-3-methoxy-3-methylazetidine typically involves several steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-methoxy-3-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Benzhydryl-3-methoxy-3-methylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Scientific Research Applications
1-Benzhydryl-3-methoxy-3-methylazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-methoxy-3-methylazetidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .
For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-Benzhydryl-3-methoxy-3-methylazetidine can be compared with other similar compounds, such as:
1-Benzhydryl-3-methylazetidine: Lacks the methoxy group, which may result in different chemical and biological properties.
1-Benzhydryl-3-methoxyazetidine: Lacks the methyl group, which can affect its reactivity and interactions.
1-Benzhydryl-3-methoxy-3-ethylazetidine: Has an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1-benzhydryl-3-methoxy-3-methylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOHWCUJSNUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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